Introduction: The Significance of a Heterocyclic Boronate Ester
Introduction: The Significance of a Heterocyclic Boronate Ester
An In-Depth Technical Guide to the Characterization of Thiazole-5-boronic acid pinacol ester
This guide provides a comprehensive overview of Thiazole-5-boronic acid pinacol ester, a vital organoboron compound in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and analytical challenges associated with this versatile building block. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective application and troubleshooting.
Thiazole-5-boronic acid pinacol ester, also known by its systematic name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, is a cornerstone reagent in synthetic chemistry.[1] Its structure uniquely combines a thiazole ring—a heterocycle prevalent in numerous biologically active compounds and pharmaceuticals—with a boronic acid pinacol ester functional group.[1] This combination makes it an invaluable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[1][2][3]
The pinacol ester form is particularly advantageous as it enhances the stability and solubility of the corresponding boronic acid, facilitating easier handling, purification, and storage while mitigating issues like protodeboronation.[1][3] Understanding its detailed characterization is paramount for ensuring reaction efficiency, reproducibility, and the purity of final products.
Physicochemical and Structural Properties
A foundational aspect of characterization begins with the compound's fundamental physical and structural properties. These data are critical for handling, reaction setup, and preliminary identification.
| Property | Value | Source(s) |
| CAS Number | 1086111-09-2 | [4] |
| Molecular Formula | C₉H₁₄BNO₂S | [1][5] |
| Molecular Weight | 211.09 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 98 °C | [5] |
| Boiling Point | 304.7 ± 15.0 °C (Predicted) | [5] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [5] |
| SMILES | CC1(C)C(C)(C)OB(c2cncs2)O1 | [1] |
| InChI Key | ODYWLZYOVWNCGN-UHFFFAOYSA-N | [5] |
Synthesis and Purity Assessment
A robust understanding of a reagent's synthesis is crucial for anticipating potential impurities. The quality of the starting material directly dictates the success of subsequent synthetic steps.
Synthetic Pathway
A common and effective method for synthesizing thiazole-5-boronic acid pinacol ester starts from 2,5-dibromothiazole. The synthesis involves a two-step process that is both scalable and efficient.
Experimental Protocol: Synthesis of Thiazole-5-boronic acid pinacol ester
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Step 1: Selective Functionalization. Starting with 2,5-dibromothiazole, a selective reaction, such as a lithium-halogen exchange at a low temperature followed by quenching with an electrophile, can be used to functionalize one position. A patented method describes reacting 2,5-dibromothiazole with n-Butyllithium and then methyl chloroformate to yield an intermediate like 2-methyl-formate-5-bromothiazole.[6] The rationale for using low temperatures (-120 °C to -20 °C) is to control the regioselectivity of the metal-halogen exchange.[6]
-
Step 2: Palladium-Catalyzed Borylation. The resulting 5-bromothiazole derivative is then subjected to a Miyaura borylation reaction.[7] This involves a palladium-catalyzed coupling with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base such as potassium acetate.[6] The palladium catalyst (e.g., PdCl₂(dppf)) facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired pinacol ester.[6][7]
The workflow below outlines this synthetic logic.
Caption: Synthetic workflow for Thiazole-5-boronic acid pinacol ester.
Analytical Challenges and Purity Assessment
The characterization of boronic esters is complicated by their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid and pinacol.[8][9] This degradation can occur during sample preparation or even during analysis, particularly under typical reversed-phase HPLC (RP-HPLC) conditions.[10][11]
Causality of Hydrolysis: The Lewis acidic nature of the boron atom makes it susceptible to nucleophilic attack by water. Furthermore, silica-based HPLC columns contain residual silanol groups that can catalyze this hydrolysis on-column, leading to inaccurate purity assessments.[9][12]
To overcome these challenges, specialized analytical methods are required:
-
Optimized RP-HPLC: Standard acidic mobile phases (e.g., with formic or trifluoroacetic acid) can accelerate hydrolysis.[9] A more reliable method involves using a column with low silanol activity (e.g., Waters XTerra™ MS C18) and a mobile phase with no pH modifier or even a highly basic mobile phase (pH > 12) to stabilize the boronate ester.[8][9][12]
-
Aprotic Diluents: To prevent degradation before injection, samples should be prepared in non-aqueous, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).[8][11]
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative by using a high percentage of organic solvent in the mobile phase, which effectively suppresses on-column hydrolysis.[10]
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While some vendors provide this product for early discovery research without collecting analytical data, a full characterization is essential for rigorous scientific work.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of Thiazole-5-boronic acid pinacol ester.
-
¹H NMR: Key expected signals include two distinct singlets or doublets in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the protons on the thiazole ring. A sharp, prominent singlet around 1.3 ppm integrating to 12 protons confirms the presence of the four equivalent methyl groups of the pinacol ester.[13]
-
¹³C NMR: The spectrum will show characteristic signals for the thiazole ring carbons, with the boron-bound carbon appearing as a broad signal due to quadrupolar relaxation. The quaternary carbons of the pinacol group typically appear around 83-84 ppm, with the methyl carbons around 25 ppm.[13]
-
¹¹B NMR: This technique is specific for boron-containing compounds. For a tricoordinate boronate ester like this, a single broad peak is expected in the range of δ 20-35 ppm, providing direct evidence of the boron environment.[13][14]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Exact Mass: The calculated exact mass for the molecular formula C₉H₁₄BNO₂S is 211.0838 Da.[5] Observing this mass with high accuracy (typically < 5 ppm error) in the mass spectrum provides strong evidence for the compound's identity.
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Reactivity and Core Application: The Suzuki-Miyaura Coupling
The primary utility of Thiazole-5-boronic acid pinacol ester lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a fundamental tool for forging C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials.[15]
The reaction mechanism involves a catalytic cycle with a palladium complex.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or heteroaryl halide (Ar-X) bond, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is typically the rate-determining step and requires activation by a base.[3]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.
-
Stability: The compound is generally stable under normal conditions but should be protected from moisture to prevent hydrolysis.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration is recommended.
-
Safety:
-
GHS Classification: Acute Toxicity, Oral (Category 3).
-
Pictogram: GHS06 (Skull and crossbones).
-
Signal Word: Danger.
-
Hazard Statement: H301 (Toxic if swallowed).
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a chemical fume hood.
-
Conclusion
Thiazole-5-boronic acid pinacol ester is a high-value synthetic intermediate whose effective use is predicated on a thorough understanding of its characterization. Its identity and purity, confirmed through a combination of spectroscopic (NMR, MS) and specialized chromatographic (HPLC) methods, are essential for achieving desired outcomes in complex synthetic endeavors, particularly in the construction of novel pharmaceutical agents. The insights provided in this guide equip the research scientist with the necessary knowledge to confidently employ this reagent, troubleshoot potential issues related to its stability, and ensure the integrity of their experimental results.
References
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The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
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Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1288-1300. [Link]
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MDPI. Design and Synthesis of New Boron-Based Benzo[c][1][2][5]oxadiazoles and Benzo[c][1][2][5]thiadiazoles as Potential Hypoxia Inhibitors. [Link]
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
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ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. In Comprehensive Medicinal Chemistry III (pp. 764-779). [Link]
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MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
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Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. [Link]
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D'Este, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. [Link]
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ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4309-4368. [Link]
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RSC Publishing. Direct synthesis of arylboronic pinacol esters from arylamines. [Link]
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Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
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NSF PAR. On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. [Link]
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